![molecular formula C18H18N2O5S B11140824 methyl 5-[4-(methoxycarbonyl)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11140824.png)
methyl 5-[4-(methoxycarbonyl)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 5-[4-(methoxycarbonyl)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. This structure incorporates a 4-(methoxycarbonyl)phenyl group at the C5 position, methyl substituents at C2 and C7, and a methoxycarbonyl ester at C4. The compound’s stereoelectronic properties are influenced by the electron-withdrawing methoxycarbonyl group, which may enhance its reactivity in cyclization reactions or interactions with biological targets . Its synthesis likely involves cyclocondensation of substituted dihydropyrimidinones with chloroacetic acid, a common method for thiazolo[3,2-a]pyrimidine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[4-(methoxycarbonyl)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by its fusion with a pyrimidine ring. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones under acidic or basic conditions.
Fusion with Pyrimidine Ring: The thiazole ring is then fused with a pyrimidine ring through a condensation reaction involving suitable aldehydes or ketones.
Functional Group Modifications:
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Functional Group Transformations
The compound’s structural features enable several functional group-specific reactions:
Hydrolysis of the Ester Group
The methyl ester moiety (-COOCH₃) can undergo saponification under basic conditions (e.g., NaOH in aqueous methanol) to form the corresponding carboxylic acid derivative.
Nucleophilic Substitution
The presence of electron-deficient aromatic rings and the thiazolo-pyrimidine core allows interactions with nucleophiles:
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Reagents : Amines, thiols, or alcohols may substitute at electrophilic positions.
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Example : Reaction with dimethylamino benzylidene (as seen in related compounds) forms substituted derivatives.
Oxidation/Reduction
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Oxidation : May target the sulfur atom in the thiazole ring or aromatic substituents.
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Reduction : Potential reduction of carbonyl groups (e.g., ketone to alcohol) under catalytic hydrogenation.
Reactions Involving the Thiazolo-pyrimidine Core
The fused heterocyclic system participates in ring-opening or ring-expansion reactions:
Comparative Analysis with Related Compounds
Compound | Key Structural Difference | Biological/Chemical Implications |
---|---|---|
Ethyl 5-[4-(methoxycarbonyl)phenyl]-2,7-dimethyl derivative | Ethyl ester instead of methyl | Reduced volatility, altered solubility |
5-(4-bromophenyl)-7-methyl derivative | Bromophenyl substituent | Enhanced antimicrobial activity |
Dimethylamino benzylidene-substituted analog | Dimethylamino group at C-2 | Increased bioactivity through enzyme interaction |
Mechanistic Insights from Related Reactions
Studies on analogous thiazolo-pyrimidine derivatives reveal:
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Nucleophilic attack : DMAD reacts with amino groups in intermediates, leading to cyclization and elimination of small molecules (e.g., methanol) .
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Energy barriers : Computational studies show exothermic steps (e.g., elimination of methanol) with activation energies up to 45.5 kcal/mol .
Analytical Techniques for Reaction Monitoring
Common methods to characterize reaction outcomes include:
Scientific Research Applications
Research indicates that methyl 5-[4-(methoxycarbonyl)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exhibits notable biological activities:
- Antimicrobial Properties : The compound has been studied for its potential to inhibit various microbial strains. Its mechanism may involve disrupting microbial cell wall synthesis or interfering with metabolic pathways.
- Anticancer Activity : Preliminary studies suggest that this compound can inhibit cancer cell proliferation. It may act through the inhibition of specific enzymes and receptors associated with cancer progression and inflammation pathways such as NF-kB .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses positions it as a candidate for treating chronic inflammatory diseases .
Research Findings and Case Studies
Several studies have documented the applications and effects of this compound:
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Inhibits growth of various pathogens | |
Anticancer | Reduces proliferation of cancer cells | |
Anti-inflammatory | Modulates inflammatory pathways |
Case Study Examples
- Anticancer Study : A study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development into an anticancer therapeutic agent.
- Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a novel antimicrobial agent.
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization processes. The potential for large-scale production exists but requires optimization for industrial applications.
Mechanism of Action
The mechanism by which methyl 5-[4-(methoxycarbonyl)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The thiazole and pyrimidine rings can facilitate binding to biological targets, while the functional groups can modulate the compound’s reactivity and specificity.
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives exhibit diverse pharmacological activities, including antimicrobial, antifungal, and antitumor properties. Below is a comparative analysis of structural analogs:
Table 1: Structural and Functional Comparison of Thiazolo[3,2-a]Pyrimidine Derivatives
Key Structural and Functional Differences
In contrast, the target compound’s 4-(methoxycarbonyl)phenyl group may improve binding to enzymes via polar interactions. Arylidene substituents (e.g., 2-methoxybenzylidene in ) increase planarity, facilitating π-π stacking in supramolecular assemblies, which is absent in the target compound’s structure .
The target compound’s methyl ester may reduce metabolic stability compared to ethyl analogs.
Antimicrobial and Antifungal Performance :
- Derivatives with sulfonamide or arylidene groups () demonstrate enhanced antimicrobial activity due to hydrogen bonding and hydrophobic interactions . The target compound’s methoxycarbonyl group lacks these features but may offer unique selectivity.
Crystallographic Behavior :
- Bromine in promotes homochiral chain formation via halogen bonding, whereas the target compound’s methoxycarbonyl group may favor hydrogen bonding with solvents or proteins .
Research Findings and Implications
- Biological Potential: While direct data on the target compound’s bioactivity is lacking, structurally similar derivatives show promise in antifungal and antimicrobial contexts. Its methoxycarbonyl group may confer unique pharmacokinetic properties .
- Material Science Applications : The compound’s planar thiazolo[3,2-a]pyrimidine core and polar substituents make it a candidate for designing supramolecular materials with tailored intermolecular interactions .
Biological Activity
Methyl 5-[4-(methoxycarbonyl)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo-pyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure
The compound’s structure can be represented as follows:
Antimicrobial Activity
Research indicates that thiazolo-pyrimidines exhibit significant antimicrobial properties. A study evaluating various derivatives found that compounds with similar structures demonstrated varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed Minimum Inhibitory Concentration (MIC) values ranging from 0.56μM to 4.17μM against organisms such as Bacillus cereus and Staphylococcus aureus .
Compound | MIC (μM) | Target Organism |
---|---|---|
5b | 0.56 | Bacillus cereus |
4h | 1.99 | Staphylococcus aureus |
5d | 3.69 | Enterobacter cloacae |
Antifungal Activity
This compound has also been evaluated for its antifungal properties. Molecular docking studies revealed strong interactions with lanosterol 14α-demethylase in Candida albicans, suggesting potential as a therapeutic agent against fungal infections . The compound exhibited superior binding affinity compared to traditional antifungal agents like ketoconazole.
Anticancer Potential
Thiazolo-pyrimidine derivatives have shown promise in cancer research. Some studies have reported that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . Specific derivatives have been highlighted for their ability to target oncogenic pathways effectively.
Case Studies
- Antibacterial Study : A comprehensive evaluation of thiazolo-pyrimidine derivatives indicated that certain modifications in the chemical structure significantly enhanced antibacterial efficacy against a range of pathogens .
- Antifungal Mechanism : Research involving molecular docking simulations provided insights into the interaction dynamics between the compound and fungal enzymes, elucidating its potential mechanism of action against C. albicans .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 5-[4-(methoxycarbonyl)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate?
The compound is typically synthesized via cyclocondensation reactions involving 2-amino-2-thiazolines and tricarbonylmethane derivatives. A common approach involves reacting ethyl acetoacetate with substituted benzaldehydes and thioureas in a one-pot Biginelli-like reaction, followed by methoxycarbonylation at the phenyl substituent . Purification often employs column chromatography with ethyl acetate/hexane gradients, and yields range from 45–65% depending on substituent steric effects .
Q. How is the molecular geometry of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, derivatives with analogous thiazolo[3,2-a]pyrimidine cores exhibit dihedral angles of 15–25° between the thiazole and pyrimidine rings, with intramolecular hydrogen bonds (N–H···O) stabilizing the 3-oxo group . Lattice parameters (e.g., monoclinic P2₁/c space group, Z = 4) and refinement metrics (R factor < 0.06) are consistent across studies .
Q. What spectroscopic techniques are used for characterization?
- NMR : 1H NMR shows distinct signals for the methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–8.2 ppm). The 3-oxo group is confirmed via 13C NMR (δ 170–175 ppm) .
- IR : Strong absorptions at 1680–1720 cm−1 (C=O stretching) and 1240–1280 cm−1 (C–O–C ester linkages) .
- Mass Spectrometry : ESI-MS typically displays [M+H]+ peaks matching the molecular formula (C21H19N3O5S) with isotopic patterns confirming sulfur content .
Advanced Research Questions
Q. How do substituents on the benzylidene group influence reactivity and bioactivity?
Substituents at the 2-position (e.g., halogen, methoxy, or acetoxy groups) modulate electronic and steric effects. For example:
- Electron-withdrawing groups (e.g., –Br, –Cl) increase electrophilicity at the C2 position, facilitating nucleophilic attacks in cross-coupling reactions .
- Methoxy groups enhance solubility via polar interactions but may reduce membrane permeability in cellular assays .
- Comparative SC-XRD studies show that bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) induce torsional strain, altering π-stacking interactions in the crystal lattice .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
Discrepancies between solution-phase NMR and solid-state SC-XRD data often arise from dynamic effects (e.g., ring puckering in solution). To address this:
- Perform variable-temperature NMR to assess conformational flexibility .
- Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model optimized geometries and compare with experimental bond lengths/angles .
- Validate hydrogen bonding networks via Hirshfeld surface analysis .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- LogP : Predicted values (2.8–3.5) using Molinspiration indicate moderate lipophilicity, suitable for blood-brain barrier penetration .
- ADMET : SwissADME simulations suggest low CYP450 inhibition (CYP3A4 IC50 > 10 μM) but potential hERG channel binding (marginally within safety thresholds) .
- Molecular Docking : Docking into cyclooxygenase-2 (PDB: 5KIR) reveals favorable binding (ΔG = −9.2 kcal/mol) via π-π stacking with Tyr385 and hydrogen bonding with Arg120 .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Racemization at the C5 chiral center occurs under basic conditions (pH > 8). Mitigation strategies include:
Properties
Molecular Formula |
C18H18N2O5S |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
methyl 5-(4-methoxycarbonylphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H18N2O5S/c1-9-13(17(23)25-4)14(20-15(21)10(2)26-18(20)19-9)11-5-7-12(8-6-11)16(22)24-3/h5-8,10,14H,1-4H3 |
InChI Key |
FQBBBKJBCNNLRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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